Mito-TRFS
Description
Significance of Mitochondrial Oxidative Stress in Cellular Physiology and Pathophysiology
Mitochondrial oxidative stress occurs when the production of ROS within mitochondria overwhelms the antioxidant defense systems. This imbalance can damage mitochondrial structures and impair their function, leading to decreased ATP production, release of pro-apoptotic factors, and activation of inflammatory pathways. Mitochondrial oxidative stress is a significant contributor to aging and is implicated in the development and progression of various pathologies, including neurodegenerative diseases, cardiovascular disorders, metabolic syndromes, and cancer.
Overview of the Thioredoxin-Thioredoxin Reductase System
The thioredoxin system is a major cellular defense mechanism against oxidative stress. It consists of thioredoxin proteins (Trxs), thioredoxin reductases (TrxRs), and NADPH. Thioredoxins are small proteins that act as disulfide reductases, reducing oxidized cysteine residues in target proteins. This reduction is crucial for maintaining protein function and regulating redox-sensitive signaling pathways. In turn, oxidized thioredoxins are reduced back to their active form by thioredoxin reductases, utilizing NADPH as the source of reducing equivalents.
Mammalian cells express three main isoforms of thioredoxin reductases: cytosolic TrxR1, mitochondrial TrxR2, and the testis-specific TrxR3. These enzymes are selenoproteins, containing a crucial selenocysteine (B57510) residue in their active site, which is essential for their catalytic activity. TrxRs are homodimeric flavoenzymes that catalyze the NADPH-dependent reduction of Trx disulfide bonds. Beyond their role in reducing thioredoxins, TrxRs have also been shown to directly reduce other substrates, including protein disulfide isomerase, glutaredoxin, and low molecular weight disulfides. Their diverse reducing activities underscore their broad involvement in cellular processes such as DNA synthesis and repair, cell growth, apoptosis, and protection against oxidative damage.
Mitochondrial thioredoxin reductase 2 (TrxR2) is specifically localized to the mitochondria and is the primary enzyme responsible for maintaining the reduced state of mitochondrial thioredoxin 2 (Trx2). This TrxR2/Trx2 system is indispensable for preserving mitochondrial redox homeostasis. TrxR2 plays a critical role in protecting mitochondrial components from oxidative damage, regulating mitochondrial respiration, and influencing mitochondrial-dependent apoptosis. Dysfunction or deficiency of TrxR2 can lead to increased mitochondrial oxidative stress, impaired mitochondrial function, and contribute to the pathogenesis of diseases with a mitochondrial component.
Investigating the activity of TrxR2 in live cells and tissues is crucial for understanding its role in both normal physiology and disease states. Mito-TRFS is a chemical compound designed as the first "off-on" fluorescent probe specifically for imaging mitochondrial thioredoxin reductase (TrxR2) activity in live cells nih.gov. This probe is structurally related to the cytosolic TrxR probe TRFS-green but incorporates a mitochondria-targeting triphenylphosphonium moiety. The "off-on" mechanism of this compound relies on the reduction of a disulfide bond by TrxR2, which triggers a significant increase in fluorescence.
Research utilizing this compound has provided valuable insights into TrxR2 activity in various cellular contexts. For instance, studies employing this compound have revealed a significant decline in mitochondrial thioredoxin reductase activity in a cellular model of Parkinson's disease. This finding suggests a potential link between TrxR2 dysfunction and the etiology of this neurodegenerative disorder. Compared to the earlier probe TRFS-green, this compound exhibits a faster response rate and a higher fluorescence increment upon reaction with TrxR. This compound demonstrates selectivity for TrxR over other related biological species, including glutathione (B108866) reductase (GR) and small molecule thiols like GSH and Cys.
The chemical properties of this compound are summarized in the table below:
| Property | Value | Source |
| Molecular Formula | C₃₈H₃₄IN₂O₅PS₂ | nih.gov |
| Molecular Weight | 820.7 g/mol | nih.gov |
| CAS Number | 1859102-62-7 | nih.gov |
| Appearance | Solid | nih.gov |
| Solubility | Soluble in DMSO | |
| Subcellular Target | Mitochondria (TrxR2) | |
| Emission Color | Green (480 nm, weak without TrxR; ~540 nm with TrxR) | |
| Response Time | ~2 hours (TrxR2-dependent) | |
| Fluorescence Fold Increase | ~30-fold (with TrxR) |
This compound serves as a valuable research tool for visualizing and quantifying mitochondrial TrxR2 activity in live biological systems, facilitating investigations into the role of this crucial enzyme in health and disease.
Properties
CAS No. |
1859102-62-7 |
|---|---|
Molecular Formula |
C38H34IN2O5PS2 |
Molecular Weight |
820.7 |
IUPAC Name |
(2-(2-(6-((((1,2-Dithiolan-4-yl)oxy)carbonyl)amino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethoxy)ethyl)triphenylphosphonium iodide |
InChI |
InChI=1S/C38H33N2O5PS2.HI/c41-36-32-18-10-17-31-34(39-38(43)45-27-25-47-48-26-27)20-19-33(35(31)32)37(42)40(36)21-22-44-23-24-46(28-11-4-1-5-12-28,29-13-6-2-7-14-29)30-15-8-3-9-16-30;/h1-20,27H,21-26H2;1H |
InChI Key |
UKWAKZCQJRRDFN-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(NC(OC2CSSC2)=O)C3=CC=CC4=C13)N(CCOCC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C4=O.[I-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MitoTRFS; Mito TRFS; Mito-TRFS |
Origin of Product |
United States |
Mito Trfs As a Specialized Fluorescent Probe for Mitochondrial Thioredoxin Reductase 2 Trxr2 Activity
Historical Context and Evolution of TRFS-Series Fluorescent Probes
The development of Mito-TRFS is rooted in the evolution of the TRFS-series fluorescent probes, which were designed to detect mammalian thioredoxin reductase (TrxR) activity. The initial probe in this series, known as TRFS-green, was developed by linking a naphthalimide fluorophore to a 1,2-dithiolane (B1197483) ring via a carbamate (B1207046) linker. nih.gov This design was inspired by the observation that five-membered cyclic disulfide compounds like lipoamide (B1675559) and lipoic acid could be efficiently reduced by mammalian TrxR. nih.gov TRFS-green operates on an "off-on" fluorescence mechanism, where the fluorescence is quenched in the initial state and is turned on upon reduction by TrxR in the presence of NADPH. nih.govrhhz.net This probe demonstrated favorable selectivity for TrxR over other biologically relevant species. nih.gov
Subsequent advancements in the TRFS series aimed to improve properties such as response rate and emission wavelength. TRFS-red was developed with a Nile blue core to achieve red emission, offering enhanced tissue penetration and higher spatial resolution due to reduced background autofluorescence. nih.gov Another development was TP-TRFS, the first off-on two-photon fluorescent probe for mammalian TrxR, incorporating a two-photon fluorophore. nih.gov The development of Fast-TRFS addressed the slow response rate of TRFS-green by modifying the linker, resulting in a faster response and higher fluorescence increment towards TrxR. nih.gov The evolution of the TRFS series highlights a continuous effort to develop more effective and versatile fluorescent tools for studying TrxR activity. nih.govmdpi.com
Rationale for Mitochondria-Targeted Probe Development
Given the critical role of TrxR2 specifically within the mitochondria, there was a clear rationale for developing a fluorescent probe capable of selectively targeting this organelle. nih.govnih.gov Mitochondria are essential for cellular energy production and are also a major source of reactive oxygen species (ROS). nih.govnih.gov Maintaining redox balance within mitochondria is vital, and TrxR2 is a key player in this process. nih.govnih.govgenecards.org Dysregulation of mitochondrial redox homeostasis is linked to various diseases. nih.govnih.gov Therefore, a probe specifically localized to mitochondria would enable researchers to directly monitor TrxR2 activity in its native environment and investigate its involvement in mitochondrial dysfunction and related pathologies. nih.govresearchgate.netrsc.org Targeting probes to specific subcellular organelles allows for the study of their function and behavior in real-time within living cells. rsc.orgresearchgate.net
Design Principles and Chemical Strategy of this compound
This compound was designed as a mitochondria-targeted fluorescent probe for TrxR2, building upon the structural framework of the TRFS-green probe. nih.govresearchgate.netrhhz.net The design strategy involved incorporating specific chemical moieties to ensure both recognition of TrxR2 and selective accumulation within mitochondria. nih.govresearchgate.net
Integration of Recognition Moiety for TrxR2
Similar to other probes in the TRFS series, this compound utilizes a recognition moiety that interacts with TrxR2. nih.gov While the specific detailed mechanism of interaction for this compound is related to its parent probe TRFS-green, the core principle involves the reduction of a disulfide bond within the probe structure by TrxR2. nih.govrhhz.net Mammalian TrxR enzymes, including TrxR2, are selenocysteine-containing flavoenzymes with a crucial selenocysteine (B57510) residue at the C-terminus that is essential for their enzymatic activity. nih.govrndsystems.com The recognition moiety is designed to be a substrate for the reductive activity of TrxR2. nih.govrhhz.net Cleavage of the disulfide bond by TrxR2 triggers a change in the probe's structure, leading to a change in its fluorescence properties. nih.govrhhz.net
Incorporation of Mitochondrial Targeting Triphenylphosphonium (TPP+) Moiety
A key element in the design of this compound is the incorporation of a triphenylphosphonium (TPP+) moiety. nih.govresearchgate.netrhhz.net This cationic group is widely used for targeting compounds to mitochondria. nih.govrsc.orgpeerj.commdpi.comresearchgate.netbiorxiv.org Mitochondria maintain a highly negative membrane potential compared to the cytosol. rsc.orgpeerj.comresearchgate.net The positive charge of the TPP+ moiety drives its accumulation within the negatively charged mitochondrial matrix through electrostatic attraction. nih.govrsc.orgpeerj.comresearchgate.net By covalently linking the TPP+ moiety to the fluorescent probe structure, this compound is directed and concentrated within the mitochondria, allowing for the specific detection of TrxR2 activity in this organelle. nih.govresearchgate.netrhhz.net This strategy ensures that the probe is localized to the site of action of TrxR2. nih.govresearchgate.netrhhz.net
Spectroscopic Response Characteristics of this compound
This compound exhibits specific spectroscopic properties that change upon interaction with TrxR2, enabling its use as a fluorescent probe. This compound has a maximal absorption at approximately 375 nm in buffer. researchgate.net Upon addition of TrxR and NADPH, the maximum absorbance red-shifts to approximately 438 nm. researchgate.net
"Off-on" Fluorescence Mechanism
This compound functions as an "off-on" fluorescent probe. researchgate.netabmole.comrsc.org In its initial state, the probe exhibits weak fluorescence when excited at 438 nm. researchgate.net This quenched state is attributed to a mechanism, likely involving photo-induced electron transfer (PET), where the presence of the intact recognition moiety (specifically, the disulfide bond) interferes with the fluorescence of the fluorophore. nih.gov Upon reduction of the disulfide bond by TrxR2, the PET process is interrupted, leading to a significant increase, or "turn-on," of fluorescence emission. nih.gov this compound shows a remarkable increase in fluorescence intensity centered at approximately 540 nm after incubation with TrxR1 and NADPH. researchgate.net This fluorescence increment is substantial, reported to be around 40-fold towards TrxR, and the response is relatively fast, reaching a plateau within approximately 1 hour. nih.gov This "off-on" mechanism provides a clear and sensitive signal for detecting TrxR2 activity. researchgate.netabmole.comrsc.org
Research findings have shown that this compound exhibits a certain specificity for TrxR over other related biological species such as glutathione (B108866) reductase (GR) and glutathione (GSH). nih.govresearchgate.netresearchgate.net Fluorescence colocalization assays have provided evidence of its selectivity for imaging TrxR2 within live cells. nih.gov The biological application of this compound has revealed significant impairment of TrxR2 activity in cellular models of Parkinson's disease. nih.govresearchgate.netrsc.org
| Property | Value | Reference |
| Excitation Wavelength (λex) | 438 nm | nih.govresearchgate.netresearchgate.net |
| Emission Wavelength (λem) | 540 nm | nih.govresearchgate.netresearchgate.net |
| Fluorescence Increment | ~40-fold towards TrxR (compared to TRFS-green) | nih.gov |
| Response Time | ~1 hour (compared to TRFS-green) | nih.gov |
| Initial Absorption Max | ~375 nm | researchgate.net |
| Absorption Max with TrxR/NADPH | ~438 nm | researchgate.net |
Excitation and Emission Spectral Properties in Response to TrxR2
This compound exhibits distinct spectral properties that change significantly upon interaction with TrxR2 and its cofactor, NADPH. In the absence of TrxR and NADPH, this compound (at 10 µM concentration) shows maximal absorption at approximately 375 nm in a suitable buffer (e.g., TE buffer, pH 7.4, at 37 °C). researchgate.net While this compound itself has a notable emission at around 480 nm when excited at 375 nm, its emission is weak when excited at 438 nm. researchgate.net
Upon the addition of recombinant TrxR and NADPH, the absorption spectrum of this compound undergoes a red-shift, with the maximum absorbance shifting to approximately 438 nm. researchgate.net Concurrently, a remarkable increase in fluorescence emission is observed, centered at approximately 540 nm, when excited at 438 nm. researchgate.net This shift in both excitation and emission wavelengths, coupled with the significant fluorescence enhancement, forms the basis of this compound's utility as an "off-on" probe for TrxR2 activity. The fluorescence intensity at 540 nm increases over time, reaching a plateau after about 60 minutes, indicating the progression of the activation reaction catalyzed by TrxR. researchgate.net
The fluorescence properties can be summarized as follows:
| State | Excitation Wavelength (λex) | Emission Wavelength (λem) | Fluorescence Intensity |
| This compound alone | ~375 nm | ~480 nm | High |
| This compound alone | 438 nm | Weak emission | Low |
| This compound + TrxR + NADPH | ~438 nm | ~540 nm | High (Activated) |
Compared to its parent probe, TRFS-green, this compound demonstrates a faster response rate, typically around 1 hour, and a higher fluorescence increment, approximately 40-fold, in the presence of TrxR. nih.govmdpi.com
Molecular Mechanism of Enzymatic Activation by TrxR2
The activation of this compound by mitochondrial thioredoxin reductase 2 (TrxR2) is an enzymatic process that relies on the reductive power of the thioredoxin system, primarily involving TrxR2 and NADPH. Mammalian TrxRs, including TrxR2, are selenoproteins characterized by a unique C-terminal -Gly-Cys-Sec-Gly active motif, where Sec represents selenocysteine. nih.govsemanticscholar.org This selenocysteine residue plays a critical role in the catalytic mechanism of TrxR. nih.govnih.govsemanticscholar.org
The activation mechanism of this compound is based on a reductive cleavage process mediated by the active site of TrxR2. researchgate.netki.se this compound is designed with a trigger moiety that is susceptible to reduction by the enzyme. Upon reduction, this trigger undergoes a transformation, leading to the release of a highly fluorescent species. ki.se
Reductive Cleavage and Fluorophore Release Mechanism
The precise mechanism involves the interaction of TrxR2 with the disulfide bond present within the structure of this compound. TrxR2, utilizing electrons supplied by NADPH, catalyzes the reduction and subsequent cleavage of this disulfide bond. This reductive cleavage event is central to the "off-on" fluorescence behavior of the probe. In its uncleaved state, the probe's fluorescence is quenched or minimal. However, once the disulfide bond is reduced and cleaved by TrxR2, it triggers a molecular rearrangement or liberation of the fluorophore component from a quenching moiety or an intramolecular spatial arrangement that inhibits fluorescence. ki.se
The release of the fluorophore from this constrained or quenched state results in a significant increase in fluorescence intensity. nih.govmdpi.com This mechanism allows the probe to specifically report on the reductive activity of TrxR2. The design of this compound, incorporating a 1,2-dithiolane moiety as a potential trigger, is inspired by the observation that such cyclic disulfide compounds can be efficiently opened by mammalian TrxR. mdpi.com Unlike some other probes, the activation of certain TRFS-based probes, including potentially this compound, might involve a direct switch-on of the fluorophore after disulfide cleavage, rather than relying on a cyclization step, contributing to a faster response. ki.se
Role of NADPH in TrxR2-Mediated Activation
NADPH, the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate, is an essential cofactor for the enzymatic activity of TrxR2. nih.govmdpi.comnih.govki.sewikipedia.orgecsci.co.krnih.govfishersci.senih.govacs.orgmdpi.com The thioredoxin system, which includes TrxR, thioredoxin (Trx), and NADPH, functions as a major disulfide oxidoreductase network crucial for maintaining intracellular redox homeostasis. nih.govmdpi.comnih.govki.senih.govmdpi.com
TrxR2 catalyzes the NADPH-dependent reduction of disulfide bonds. mdpi.comnih.gov In the context of this compound activation, NADPH serves as the primary source of reducing equivalents. TrxR2 accepts electrons from NADPH and transfers them to its active site, which then facilitates the reduction and cleavage of the disulfide bond within the this compound probe. mdpi.comnih.gov This electron transfer process is fundamental to the catalytic cycle of TrxR enzymes. mdpi.com Therefore, the presence and availability of NADPH are critical for TrxR2 to be enzymatically active and, consequently, for the efficient reductive cleavage and activation of this compound. The requirement for NADPH in the activation of this compound by TrxR has been demonstrated in experimental settings, where the fluorescence increase is observed in the presence of both TrxR and NADPH. researchgate.netresearchgate.net
Selectivity and Specificity Validation of Mito Trfs in Biological Systems
Discrimination from Other Biological Thiols and Enzymes
Achieving high selectivity for TrxR2 is a key aspect of Mito-TRFS design. This involves ensuring that the probe's fluorescence response is primarily driven by TrxR2 activity and not significantly influenced by other abundant redox-active species or enzymes present in biological systems.
Comparative Analysis with Glutathione (B108866) Reductase (GR) and Other Thiols (GSH, Cys)
Studies have shown that this compound exhibits a certain specificity for TrxR over other functionally related biological species, including glutathione reductase (GR), glutathione (GSH), and cysteine (Cys) nih.govmdpi.com. The mother probe, TRFS-green, from which this compound is derived, also demonstrates favorable selectivity towards TrxR compared to small molecules like GSH and enzymes such as lipoamide (B1675559) dehydrogenase and GR nih.govmdpi.com. While Fast-TRFS, another probe in the TRFS series, shows significantly higher selectivity for TrxR over cellular abundant GSH compared to TRFS-green, this compound likewise shows negligible susceptibility to many biological species including GR and GSH nih.gov.
Research findings indicate that when incubated with GSH, Cys, and GR (along with NADPH), this compound shows only a marginal fluorescence response compared to its response with TrxR researchgate.netresearchgate.net. This suggests that the probe's activation is predominantly catalyzed by TrxR activity.
Investigation of Cross-Reactivity with Cytosolic TrxR1
While this compound is designed to target mitochondrial TrxR2, investigations into its potential cross-reactivity with cytosolic thioredoxin reductase (TrxR1) are important. Mammalian TrxR1 and TrxR2 share structural similarities and catalytic mechanisms nih.gov. Some studies suggest that this compound retains its intrinsic mitochondrial targeting capability even after potential activation or liberation in the cytosol by TrxR1 or other species, which could raise uncertainties regarding its ability to effectively target only TrxR2 researchgate.net.
However, other research indicates that this compound is suitable for selective imaging of mitochondrial TrxR in live cells researchgate.net. Despite the structural and mechanistic similarities between TrxR1 and TrxR2, the different reactivities, especially kinetically, could influence probe specificity ki.se. While the original study on this compound primarily used TrxR1 for in vitro evaluation, including a cell-free evaluation with TrxR2 would provide valuable comparative information ki.se.
Data from selective recognition studies of this compound by TrxR compared to other species can be summarized as follows:
| Species/Enzyme (with NADPH) | Fluorescence Response (Fold Increment, F/F₀) |
| TrxR | High (~40-fold) mdpi.com |
| GSH | Marginal researchgate.netresearchgate.net |
| Cys | Marginal researchgate.netresearchgate.net |
| GR | Marginal researchgate.netresearchgate.net |
| U498C TrxR | Trivial nih.govmdpi.comresearchgate.net |
| AHL | Marginal researchgate.netresearchgate.net |
| Sec | Marginal researchgate.netresearchgate.net |
Note: The exact fold increment for TrxR can vary depending on concentration and incubation time, with reports of ~40-fold increase towards TrxR mdpi.com and a 30-fold increase plateauing in 1 hour pdx.edu.
Subcellular Localization Specificity within Mitochondria
Beyond enzymatic selectivity, the utility of this compound as a probe for mitochondrial TrxR2 hinges on its ability to specifically accumulate within the mitochondria.
Fluorescence Colocalization Assays
Fluorescence colocalization assays are a standard method used to confirm the subcellular localization of fluorescent probes. Studies utilizing these assays have provided evidence of this compound's selectivity for imaging TrxR2 within live cells by demonstrating its predominant localization in the mitochondria nih.govmdpi.comresearchgate.netpdx.edu.
Confocal fluorescence microscopy images of cells incubated with this compound and a mitochondrial marker (such as MitoTracker Deep Red, MTDR) show a clear colocalization signal, often appearing as a yellow color in merged images researchgate.net. A colocalization coefficient of 0.90 has been reported, confirming that this compound is localized predominantly in the mitochondria of live cells researchgate.net. This colocalization is a key piece of evidence supporting the probe's mitochondrial targeting.
Impact of Triphenylphosphonium Moiety on Mitochondrial Targeting Integrity
The mitochondria-targeting ability of this compound is attributed to the incorporation of a triphenylphosphonium (TPP) moiety nih.govmdpi.comresearchgate.netpdx.edu. The positively charged and lipophilic nature of TPP cations facilitates their accumulation within the negatively charged mitochondrial matrix due to the mitochondrial membrane potential nih.govpeerj.comscience.gov.
The addition of the triphenylphosphonium moiety to the TRFS-green structure is specifically intended to restrict the probe to the mitochondria researchgate.net. This structural modification presumably results in the relatively high hydrophilicity and positively charged nature of this compound, which subserves its binding with the negatively charged C-terminus of TrxR2 via an electrostatic interaction in the aqueous mitochondrial matrix researchgate.net.
However, there are considerations regarding the positioning of the mitochondrial localization sequence on the fluorophore. This design could potentially lead to the probe being activated in the cytosol by TrxR1 or other species before reaching the mitochondria, thus raising uncertainties about its exclusive targeting of TrxR2 researchgate.netki.se. Despite this, fluorescence colocalization experiments consistently confirm this compound distribution in mitochondria pdx.edu.
Approaches to Enhance and Confirm Specificity
To further enhance and confirm the specificity of this compound for mitochondrial TrxR2, several approaches can be employed. Comprehensive cross-validation using fully integrated redox enzymatic cycling systems, specific TrxR inhibitors, and additional redox enzymes is necessary to thoroughly assess the probe's genuine selectivity towards TrxR2 nih.govmdpi.com.
Using specific TrxR inhibitors, such as auranofin (AF), can help confirm that the fluorescence signal observed is indeed due to TrxR activity researchgate.netnih.gov. Dose-dependent inhibition of the fluorescence signal by specific TrxR inhibitors in cells pretreated with the inhibitor indicates selective recognition of TrxR by this compound researchgate.net.
Comparing the probe's response in wild-type cells versus cells with modulated TrxR2 expression (e.g., knockdown or overexpression) can also provide strong evidence for its specificity nih.gov. Furthermore, utilizing mitochondrial fractionation techniques can help isolate TrxR2-specific signals from potential contributions by cytosolic TrxR1 .
While this compound has shown promising selectivity and mitochondrial targeting, ongoing research and rigorous validation using a combination of biochemical assays, cellular imaging techniques, and genetic manipulation are crucial for fully characterizing its specificity and ensuring reliable results in complex biological environments.
Application in Pre Clinical and Cellular Research Models for Trxr2 Activity Assessment
Investigation of TrxR2 Activity in Cellular Models of Oxidative Stress
The thioredoxin system, which includes TrxR2, is a critical component of the cellular antioxidant defense, playing a significant role in maintaining redox homeostasis nih.goveie.grnih.govresearchgate.net. Mito-TRFS has been utilized to investigate TrxR2 activity in cellular models designed to mimic conditions of oxidative stress.
Response to Induced Oxidative Stress Conditions
Cellular models subjected to induced oxidative stress conditions can exhibit alterations in the activity of the thioredoxin system. While elevated reactive oxygen species (ROS) levels can potentially interfere with some probes , this compound has been applied in contexts where oxidative stress is a key feature, such as neurodegenerative disease models researchgate.netnih.govrsc.orgmdpi.comnih.govnih.govresearchgate.net. The probe's fluorescence increases upon reduction by TrxR, providing a readout of enzyme activity under these challenging conditions researchgate.netmdpi.comnih.govresearchgate.net.
Impact on Mitochondrial Redox Homeostasis
Mitochondrial TrxR2 is essential for maintaining the delicate redox balance within mitochondria researchgate.netmdpi.comnih.govnih.goveie.grahajournals.orgrsc.org. Dysfunction of mitochondria is a significant source of cellular ROS and is linked to oxidative stress and various diseases researchgate.netmdpi.comnih.govnih.goveie.grahajournals.orgrsc.org. By specifically targeting mitochondrial TrxR2, this compound allows researchers to directly assess how TrxR2 activity is impacted, and in turn, how this affects mitochondrial redox homeostasis under different experimental conditions, including those involving oxidative insults researchgate.netmdpi.comnih.govresearchgate.net.
Assessment of TrxR2 Dysfunction in Disease Research Models
Given the critical role of TrxR2 in mitochondrial function and redox balance, its dysfunction is implicated in the pathogenesis of various diseases researchgate.netmdpi.comnih.govnih.goveie.gr. This compound has been instrumental in assessing TrxR2 dysfunction in relevant disease research models, particularly in the field of neurodegeneration researchgate.netnih.govrsc.orgmdpi.comnih.govnih.goveie.grresearchgate.net.
Neurodegenerative Disease Models
Neurodegenerative diseases are often characterized by mitochondrial dysfunction and oxidative stress researchgate.netmdpi.comnih.govnih.goveie.gr. Probing TrxR2 activity in models of these diseases using this compound can provide insights into the mechanisms underlying neuronal damage.
Parkinson's Disease Cellular Models (e.g., PC12 cells, 6-OHDA treatment)
This compound has been specifically applied to study TrxR2 activity in cellular models of Parkinson's disease (PD) researchgate.netnih.govrsc.orgmdpi.comnih.govnih.goveie.grresearchgate.net. Research utilizing this compound in PC12 cells treated with 6-hydroxydopamine (6-OHDA), a common method to induce a parkinsonian cellular model, has revealed a significant impairment or decline in TrxR2 activity researchgate.netnih.govrsc.orgmdpi.comnih.govnih.govresearchgate.net. This observed decrease in TrxR2 activity in PD models, as indicated by this compound staining, suggests a mechanistic link between TrxR2 dysfunction and the development of Parkinson's disease researchgate.netnih.govrsc.orgnih.goveie.grresearchgate.net. Studies have indicated that the neurotoxicity of 6-OHDA, which preferentially targets mitochondria, may lead to the inhibition of TrxR2 within the mitochondrial compartment, contributing to the observed decline in enzyme activity without necessarily altering protein expression levels researchgate.netresearchgate.net.
Here is a representation of findings related to TrxR2 activity in a Parkinson's disease cellular model using this compound:
| Cellular Model | Treatment | Observed TrxR2 Activity (Relative to Control) | Detection Method | Source |
| PC12 cells | 6-OHDA | Significant decline | This compound staining | researchgate.netrsc.orgmdpi.comnih.govresearchgate.net |
| Parkinson's Disease models | Not specified | Severe decrements | This compound | nih.goveie.gr |
Note: The specific magnitude of decline may vary depending on the experimental conditions and concentration of 6-OHDA used.
Potential in Other Neurological Disease Models (e.g., stroke mouse models for related probes)
While direct studies using this compound in stroke mouse models were not found in the provided results, the application of related TrxR probes in such models highlights the potential for this compound or similar mitochondria-targeted probes in investigating TrxR2 dysfunction in a broader range of neurological diseases mdpi.comnih.govresearchgate.netrsc.org. For instance, a two-photon fluorescent probe for mammalian TrxR (TP-TRFS) was successfully used to demonstrate a distinct loss of TrxR activity in the brain of a mouse model of stroke, indicating the involvement of TrxR malfunction in the pathophysiology of stroke mdpi.comnih.govresearchgate.netrsc.org. This suggests that probes targeting mitochondrial TrxR, such as this compound, could be valuable tools for exploring the role of TrxR2 in other neurological conditions where mitochondrial dysfunction and oxidative stress are implicated.
Cancer Cell Models (e.g., HeLa cells)
This compound has been applied in cancer cell models, such as HeLa cells, to study TrxR2 activity. Research has shown that this compound can be used to image TrxR2 activity in live HeLa cells. nih.govmedicinacomplementar.com.br For instance, in studies investigating the effects of compounds like Parthenolide on cellular targets, this compound has been employed to determine the impact on TrxR2 activity within these cancer cells. nih.govmedicinacomplementar.com.br Experiments involving the treatment of HeLa cells with specific concentrations of such compounds, followed by incubation with this compound, allow for the visualization and assessment of changes in TrxR2 activity. nih.govmedicinacomplementar.com.br The intensity of the fluorescence signal from this compound in these cells reflects the relative activity of TrxR2. medicinacomplementar.com.br
Other Pathological Cellular Systems
Beyond cancer cell lines, this compound has also found application in other pathological cellular systems. Notably, it has been used in cellular models of Parkinson's disease (PD). rhhz.netresearchgate.neteie.grresearchgate.net Staining cells from PD models with this compound has revealed a significant decrease in TrxR2 activity. rhhz.netresearchgate.neteie.grresearchgate.net This observation suggests a potential mechanistic link between the dysfunction of TrxR2 and the etiology of Parkinson's disease. rhhz.netresearchgate.neteie.grresearchgate.net The use of this compound in these models provides a method for discriminating and imaging TrxR2 function in living cells under disease conditions. eie.grnih.gov Studies using this compound have shown that in a cellular model of PD, there is a drastic decline in TrxR2 activity. researchgate.netresearchgate.net
Evaluation of Exogenous Compound Influence on TrxR2 Activity
This compound serves as a valuable tool for evaluating the influence of exogenous compounds on TrxR2 activity in a cellular context. Its sensitivity to changes in TrxR2 activity allows for the assessment of how external agents modulate this enzyme's function. nih.gov
Screening for TrxR2 Modulators (e.g., Parthenolide)
This compound can be used in screening processes to identify compounds that modulate TrxR2 activity. For example, studies investigating the effects of Parthenolide, a sesquiterpene lactone, have utilized this compound to assess its impact on TrxR2 in live cells. nih.govmedicinacomplementar.com.br By treating cells with varying concentrations of Parthenolide and then applying this compound, researchers can observe dose-dependent changes in TrxR2 activity, indicated by alterations in fluorescence intensity. nih.govmedicinacomplementar.com.br This approach helps in identifying compounds that inhibit or activate TrxR2. Parthenolide, for instance, has been shown to severely inhibit cellular TrxR2 activity, as indicated by this compound staining in live cells. nih.gov
Characterization of Inhibitory Mechanisms in Cellular Contexts
This compound is also useful for characterizing the mechanisms by which compounds inhibit TrxR2 in cellular environments. While the search results primarily highlight the use of this compound to observe the effect of inhibitors like Parthenolide on TrxR2 activity in cells, they implicitly demonstrate its role in such characterization. nih.govmedicinacomplementar.com.br By showing a decrease in TrxR2 activity upon treatment with an inhibitor, this compound provides cellular evidence supporting the inhibitory action of the compound. nih.gov Although the detailed biochemical mechanisms of inhibition (e.g., specific binding sites) might be further elucidated by other methods, the cellular activity assessment using this compound confirms the compound's effect on TrxR2 in a living system. Studies have shown that Parthenolide interacts with both cytosolic TrxR1 and mitochondrial TrxR2 to induce effects in cells. medicinacomplementar.com.br The use of this compound specifically allows for the examination of the impact on the mitochondrial isoform, TrxR2, within the cellular environment. nih.govmedicinacomplementar.com.br
Advanced Methodological Approaches and Experimental Design Considerations in Mito Trfs Utilization
Live-Cell Imaging Techniques for Spatiotemporal Resolution
Live-cell imaging is crucial for studying dynamic cellular processes, including mitochondrial function and the activity of enzymes like TrxR2, in real-time. Mito-TRFS is specifically designed for use in live-cell imaging applications. medchemexpress.comabmole.comrsc.orgmedchemexpress.commdpi.com The choice of imaging technique significantly impacts the achievable spatiotemporal resolution.
Confocal Fluorescence Microscopy
Confocal fluorescence microscopy is a widely used technique for live-cell imaging that provides optical sectioning capabilities, reducing out-of-focus blur and improving image contrast. This is particularly useful for visualizing organelles like mitochondria within the complex cellular environment. Confocal microscopy has been employed in studies utilizing mitochondrial probes, including MitoTracker dyes, to assess mitochondrial morphology and localization. nih.govresearchgate.netresearchgate.net The application of this compound in confocal microscopy allows for the visualization of TrxR2 activity specifically within mitochondria, and co-staining with established mitochondrial markers like MitoTracker Red can be used to confirm the probe's localization. researchgate.net The spectral properties of this compound, with emission around 540 nm when excited at 438 nm after activation by TrxR2, are compatible with standard confocal microscopy setups equipped with appropriate laser lines and filters. medchemexpress.commdpi.comresearchgate.net
Super-Resolution Imaging for Intramitochondrial Localization
While confocal microscopy offers improved resolution over widefield microscopy, the intricate architecture of mitochondria, including the inner membrane and cristae, often falls below the diffraction limit of conventional light microscopy. Super-resolution microscopy techniques overcome this limitation, providing spatial resolution beyond the ~200 nm of confocal microscopy, enabling the study of submitochondrial structures and protein distributions. mdpi.commpg.denih.gov Techniques such as Stimulated Emission Depletion (STED), Structured Illumination Microscopy (SIM), and Stochastic Optical Reconstruction Microscopy (STORM) have been applied to image mitochondria with enhanced detail using various mitochondrial probes. mpg.deyoutube.com Although specific applications of this compound in super-resolution microscopy are not detailed in the provided information, the principles applied to other fluorescent mitochondrial probes for super-resolution imaging could be extended to this compound. This would potentially allow for a more precise localization of TrxR2 activity within specific mitochondrial sub-compartments. Super-resolution microscopy can achieve spatial resolutions of 20-40 nanometers. youtube.com
Optimization of Experimental Parameters for Robust Data Acquisition
Achieving robust and reliable data when using fluorescent probes like this compound requires careful optimization of experimental parameters.
Probe Concentration Titration and Incubation Time Determination
Determining the optimal concentration of this compound and the appropriate incubation time is critical for maximizing the signal-to-noise ratio while minimizing potential off-target effects or probe-induced cellular perturbation. The optimal concentration can vary depending on the cell type, experimental conditions, and the specific imaging setup. One study mentioned using this compound at a concentration of 1 μM with a 2-hour incubation time for immunofluorescence in HeLa cells, and 10 μM for spectral analysis in buffer. medchemexpress.comresearchgate.net General guidelines for other mitochondrial dyes suggest working concentrations typically range from 25 nM to 500 nM, emphasizing the need to use the lowest possible concentration to reduce artifacts. thermofisher.com A systematic titration of this compound concentration, followed by assessment of fluorescence intensity and cellular health, is necessary to identify the optimal working concentration for a given experimental system. Similarly, optimizing the incubation time ensures sufficient probe uptake and reaction with TrxR2 while avoiding prolonged exposure that could impact cell viability or introduce artifacts.
Control Experiments for Background Signal and Autofluorescence
Appropriate control experiments are essential to accurately interpret fluorescence signals obtained with this compound. Cellular autofluorescence, inherent fluorescence from cellular components like NADH and FAD, can contribute to background signal, particularly in certain spectral ranges. mdpi.comunige.ch Including unstained cells as a control allows for the assessment of endogenous autofluorescence. rsc.org Furthermore, controls to assess non-specific binding of the probe or fluorescence independent of TrxR2 activity are important. While this compound is designed as an off-on probe with increased fluorescence upon reaction with TrxR2, controls using the probe under conditions where TrxR2 is inhibited or in cell lines with altered TrxR2 expression could help validate the specificity of the signal. mdpi.com Co-staining with validated mitochondrial markers, as mentioned for confocal microscopy, serves as a crucial control to confirm the mitochondrial localization of the this compound signal. researchgate.net Killed cells can also be used as a control to measure tissue autofluorescence. rsc.org
Integration with Other Mitochondrial Functional Assays
Note: The provided prompt requested a table of compound names and PubChem CIDs at the end of the article. As only a partial outline for Section 5 was provided, a complete list for the entire hypothetical article cannot be generated.
Monitoring Mitochondrial Membrane Potential (e.g., TMRM)
Mitochondrial membrane potential (ΔΨm) is a primary indicator of mitochondrial health and function, reflecting the electrochemical gradient across the inner mitochondrial membrane that drives ATP synthesis via oxidative phosphorylation bmglabtech.comthermofisher.comoroboros.at. Changes in ΔΨm can signify mitochondrial dysfunction. Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant fluorescent dye commonly used to assess ΔΨm in live cells bmglabtech.comthermofisher.comthermofisher.combiotium.combiorxiv.orgescholarship.org. TMRM accumulates in actively respiring mitochondria with intact membrane potentials, exhibiting bright fluorescence, while depolarization leads to decreased accumulation and signal thermofisher.combiotium.com. TMRM fluorescence can be measured using fluorescence microscopy, flow cytometry, or microplate readers bmglabtech.comthermofisher.com. The accumulation of TMRM is potential-dependent, making it a suitable tool for quantitative measurements of membrane potentials biotium.com. While TMRM is effective for dynamic studies of ΔΨm in live cells, it is not fixable thermofisher.com.
Evaluation of Mitochondrial Dynamics (e.g., mitophagy assessment using reporters)
Mitochondrial dynamics, including fission, fusion, and mitophagy, are critical processes for maintaining a healthy and functional mitochondrial network nih.govfrontiersin.org. Mitophagy, the selective degradation of damaged or superfluous mitochondria through autophagy, is a key quality control mechanism nih.govfrontiersin.orgfrontiersin.orgnih.gov. Assessing mitophagy is important when studying compounds that may affect mitochondrial health. Various methods exist for evaluating mitophagy, including the use of fluorescent reporter proteins that can differentiate between healthy mitochondria and those undergoing lysosomal degradation nih.govfrontiersin.orgnih.govbiorxiv.org. For example, the mito-QC reporter utilizes a tandem fluorescent protein (mCherry-GFP) targeted to the outer mitochondrial membrane frontiersin.orgnih.gov. Healthy mitochondria display both green and red fluorescence (mCherry+GFP+), while delivery to the acidic environment of the lysosome quenches the GFP signal, resulting in red-only fluorescence (mCherry+GFP-) in mitolysosomes frontiersin.orgnih.gov. Mitophagy can then be quantified by measuring the ratio of red to green fluorescence using techniques such as fluorescence microscopy or flow cytometry frontiersin.orgnih.gov. Other reporters like MitoTimer and mtKeima also exist for studying mitochondrial dynamics and mitophagy frontiersin.orgbiorxiv.org.
Strategies for Validation in Complex Biological Systems
Validating the specificity and mechanism of action of a compound like this compound in complex biological systems requires orthogonal approaches. Given that this compound is designed to image mitochondrial TrxR2 medchemexpress.com, validation strategies would aim to confirm its interaction with TrxR2 and assess the functional consequences of this interaction.
Gene Silencing (e.g., siRNA-mediated TrxR2 knockdown)
Gene silencing techniques, such as small interfering RNA (siRNA)-mediated knockdown, are valuable tools for validating the on-target effects of a compound nih.govscienceopen.comresearchgate.net. By reducing the expression of the target protein, in this case, mitochondrial TrxR2, researchers can determine if the compound's observed effects are dependent on the presence and activity of TrxR2 nih.govbmglabtech.com. siRNA duplexes are designed to target specific mRNA sequences, leading to the degradation of the target mRNA and reduced protein synthesis nih.govscienceopen.com. Knockdown efficiency can be assessed at the mRNA and protein levels using techniques like quantitative PCR and Western blotting researchgate.net. If the effects of this compound are significantly attenuated or abolished in cells with reduced TrxR2 expression, it provides strong evidence that TrxR2 is a primary target.
Immunoblotting and Subcellular Fractionation for TrxR2 Expression and Localization
Immunoblotting (Western blotting) is a standard technique used to detect and quantify the expression levels of specific proteins in cell or tissue lysates researchgate.netresearchgate.netnih.gov. Subcellular fractionation allows for the isolation of different cellular compartments, such as mitochondria, cytosol, and nucleus researchgate.netnih.govmdpi.com. Combining these techniques enables the assessment of TrxR2 protein expression levels in different cellular compartments and can confirm its known mitochondrial localization researchgate.netnih.govmdpi.com. When studying this compound, immunoblotting and subcellular fractionation can be used to:
Confirm the presence and relative abundance of TrxR2 in the mitochondrial fraction of the cell type being studied researchgate.netnih.govmdpi.com.
Investigate whether treatment with this compound affects TrxR2 protein levels or localization, although this compound is primarily described as an imaging probe medchemexpress.com.
Validate the effectiveness of siRNA-mediated TrxR2 knockdown at the protein level within the mitochondrial fraction researchgate.net.
Pharmacological TrxR2 Inhibitors for Mechanistic Elucidation
Pharmacological inhibitors targeting TrxR2 are valuable tools for dissecting the mechanistic roles of this enzyme, and their use in conjunction with this compound allows for a more comprehensive understanding of TrxR2-mediated pathways. By inhibiting TrxR2 activity and simultaneously monitoring the resulting changes using the this compound probe, researchers can establish causal relationships between TrxR2 function and specific cellular outcomes.
One key application involves correlating TrxR2 activity, as indicated by this compound fluorescence, with markers of apoptosis. Pharmacological TrxR2 inhibitors, such as PX-12, can be employed in experimental designs to perturb TrxR2 function. Observing changes in apoptotic markers (e.g., caspase activation, Annexin V staining) following TrxR2 inhibition while simultaneously assessing the reduction in this compound signal can help elucidate the extent to which TrxR2 activity is coupled to the regulation of cell death pathways. This approach provides a direct link between the enzymatic activity of mitochondrial TrxR2 and its downstream effects on cellular fate.
Validating the specificity of this compound in the presence of pharmacological inhibitors is crucial. This can involve cross-validation with alternative methods such as siRNA-mediated TrxR2 silencing to confirm that the observed effects on this compound fluorescence and downstream pathways are indeed due to targeted TrxR2 modulation.
Longitudinal Tracking in Neurodegenerative Models
Longitudinal tracking of TrxR2 dynamics in neurodegenerative models using this compound offers insights into the progression of these complex diseases and the potential involvement of mitochondrial dysfunction. Neurodegenerative diseases, such as Parkinson's disease (PD), have been linked to alterations in mitochondrial function, and studies utilizing this compound have provided evidence for a decline in mitochondrial TrxR2 activity in cellular models of PD rutgers.edu. This finding suggests a mechanistic link between impaired TrxR2 function and the etiology of PD rutgers.edu.
Experimental designs for longitudinal studies with this compound in neurodegenerative models require careful consideration to maintain cell viability and probe signal over extended periods. Employing low-light microscopy settings is essential to minimize phototoxicity, which can be a significant issue during prolonged imaging of live cells. Pulsed administration of the this compound probe, for instance, at regular intervals (e.g., 2 µM every 12 hours), can help maintain a sustained signal for tracking TrxR2 activity over time without causing excessive cellular stress.
In neurodegenerative models, validating this compound specificity is particularly important due to the complex cellular environment and potential changes in redox balance. In cellular models of PD, for example, researchers can compare this compound fluorescence in disease-relevant conditions (e.g., rotenone-induced cells) versus healthy control cells and correlate the fluorescence intensity with TrxR2 activity measured by other methods, such as immunoblotting. Mitochondrial fractionation can also be used to isolate mitochondrial signals and distinguish TrxR2-specific fluorescence from potential signals originating from cytosolic TrxR1.
Challenges, Limitations, and Future Research Directions for Mito Trfs and Trxr2 Probes
Addressing Design-Related Shortcomings of Mito-TRFS
This compound, while representing an advancement over its predecessor, TRFS-green, still possesses limitations that warrant addressing for improved performance and reliability in biological applications.
Improving Response Rate and Fluorescence Increment
Compared to the initial TRFS-green probe, this compound exhibits a faster response rate, approximately 1 hour, and a higher fluorescence increment, around 40-fold, upon interaction with TrxR. nih.govrakliga.hu TRFS-green, in contrast, showed a slower response, taking over 2 hours to reach maximal fluorescence, with a moderate increase of approximately 30-fold. nih.govebiohippo.com The relatively faster response and higher fluorescence of this compound are potentially attributed to its increased hydrophilicity and the positively charged triphenylphosphonium moiety, which may facilitate electrostatic interaction with the negatively charged C-terminus of TrxR2 within the mitochondrial matrix. nih.govrakliga.hu
Despite these improvements, further enhancement of response rate and fluorescence increment remains a goal. For comparison, another probe, Fast-TRFS, has demonstrated a significantly faster response rate of approximately 5 minutes and a higher fluorescence increment of around 80-fold in response to TrxR. rakliga.hu Mechanistic studies on earlier probes like TRFS-green indicated that a sluggish cyclization step contributed to the slow response. nih.govrakliga.hu Rational modulation of structural determinants influencing the response rate and specificity of probes for mammalian TrxR is a key strategy for generating probes with improved properties. nih.govrakliga.hu
Mitigating Potential Cytosolic Activation and Non-Specific Localization Concerns
This compound incorporates a triphenylphosphonium moiety intended to target the probe specifically to mitochondria. nih.govrakliga.hu However, a notable concern with this compound, similar to probes like DSMP, is the potential for activation and subsequent fluorescence release by cytosolic TrxR1 before the probe is successfully translocated to the mitochondria. rakliga.hu This cytosolic activation can introduce uncertainties regarding the probe's ability to exclusively report on mitochondrial TrxR2 activity.
A potential design flaw identified in probes utilizing a mitochondrial localization sequence linked directly to the fluorophore is that activation can occur in the cytosol, and the released fluorescent moiety, still bearing the targeting group, might then be transported to the mitochondria. nih.gov This could lead to a fluorescent signal in the mitochondria that does not solely represent the activity of mitochondrial TrxR2. The selectivity of 1,2-dithiolane-based TRFS series probes, including this compound, has been questioned. rakliga.humedchemexpress.com To address concerns about genuine selectivity towards TrxR2, comprehensive cross-validation using fully integrated redox enzymatic cycling systems, specific TrxR inhibitors, additional redox enzymes, and other assays is considered essential. rakliga.hu
Development of Next-Generation TrxR2 Probes
The limitations of existing probes like this compound highlight the need for developing next-generation TrxR2 probes with improved properties, including enhanced specificity, faster response, and capabilities for quantitative and deeper tissue imaging.
Novel Recognition Moieties and Fluorophores
The design of TrxR2 probes relies on recognition moieties that selectively interact with the enzyme and fluorophores that provide a detectable signal upon activation. The 1,2-dithiolane (B1197483) moiety has been commonly employed as a recognition part in the TRFS series of probes. nih.govrakliga.humedchemexpress.com Exploring novel recognition moieties is a crucial area for future research. The approach of inhibitor bionics has been suggested as a method to identify new recognition parts for TrxR probes. rakliga.hu Rational modification of structural determinants is expected to yield TrxR probes with improved characteristics. nih.govrakliga.hu
Beyond the recognition moiety, the choice of linker between the recognition part and the fluorophore is also important, with carbamate (B1207046), urea, and carbonate motifs having been utilized in different probes. rakliga.hu Research into other recognition moieties, such as 1,2-thiaselenane, is also being pursued. nih.gov The diversification of recognition parts to create novel redox substrates with specificity for various oxidoreductases is a challenging but promising field. rakliga.hu Common fluorophores like naphthalimide have been used due to favorable properties such as chemical stability and resistance to photobleaching. zu.edu.pkacs.org Styrylpyridinium scaffolds have also been incorporated into probe design. nih.govuc.ptglpbio.com
Two-Photon Fluorescent Probes for Deeper Tissue Penetration
Conventional one-photon fluorescent probes have limitations in imaging deeper tissues due to light scattering and absorption. Two-photon fluorescent probes offer an advantage in this regard, allowing for deeper tissue penetration and reduced phototoxicity. rakliga.hunih.govuc.ptglpbio.commdpi-res.com TP-TRFS was developed as the first off-on two-photon fluorescent probe for mammalian TrxR. rakliga.hutheses.fr More recently, DSMP, a styrylpyridinium-based probe, was developed as a two-photon ratiometric fluorescent probe specifically for TrxR2, demonstrating the utility of two-photon excitation for imaging TrxR2 in contexts such as brain tissues in mouse models of ischemic stroke. rakliga.hunih.govuc.ptglpbio.com
Expanding the Scope of Research Applications
Expanding the application of TrxR2 probes like this compound into diverse biological contexts and exploring the multifaceted roles of TrxR2 beyond its canonical redox function are key areas for future research.
Investigations in Diverse Cellular and Ex Vivo Tissue Models
While this compound has been applied in cellular models, such as a Parkinson's disease model where it revealed impaired TrxR2 activity, its application needs to be broadened to a wider range of cellular and ex vivo tissue models. rsc.orgnih.govmdpi.comresearchgate.netx-mol.net Investigating TrxR2 activity in various cell types and tissues, particularly those with high metabolic demand like the heart, brain, and liver, where the mitochondrial Trx system is highly expressed, can provide valuable insights into tissue-specific redox regulation and its implications in disease. ahajournals.orgmdpi.comnih.gov Studies using TrxR2-deficient cells or tissues, such as those from conditional knockout mouse models, can help validate probe specificity and further elucidate the essential role of TrxR2 in different biological contexts, including hematopoiesis and heart function. nih.gov The application of redox probes in mammalian tissues ex vivo, as demonstrated for measuring peroxynitrite levels in endothelial layers of isolated arteries, highlights the potential for this compound to be used in similar tissue-based studies to assess TrxR2 activity in a more physiologically relevant setting. pnas.orgnih.gov
Exploring the Role of TrxR2 in Specific Cellular Pathways Beyond Redox Regulation
Beyond its well-established role in maintaining mitochondrial redox homeostasis by reducing Trx2, which in turn reduces peroxiredoxins (Prx3 and Prx5) to detoxify reactive oxygen species (ROS) and peroxynitrite, TrxR2 is implicated in regulating various cellular pathways. ahajournals.orgpnas.orgnih.govresearchgate.netresearchgate.netnih.gov Future research should leverage probes like this compound to explore these roles in detail. TrxR2 has been shown to influence signaling pathways, cell proliferation, differentiation, and apoptosis. nih.govahajournals.orgmdpi.comnih.govphysiology.org For instance, Trx2, reduced by TrxR2, can interact with and inhibit apoptosis signal-regulating kinase 1 (ASK1), a key mediator of apoptosis activated by oxidative stress. ahajournals.orgmdpi.comd-nb.infoplos.org TrxR2 also plays a role in regulating peroxynitrite levels, which can impact vascular integrity. pnas.orgnih.govresearchgate.net Further studies are needed to fully understand how TrxR2 activity, as monitored by probes like this compound, modulates these diverse pathways and its implications in conditions like neurodegenerative disorders, cancer, and cardiovascular diseases. nih.govahajournals.orgnih.govresearchgate.netnih.govnih.govmdpi.com
Mechanistic Studies on Redox-Sensitive Protein Modulation by TrxR2 Activity
TrxR2, through its reduction of Trx2, is involved in the redox modulation of various proteins via thiol-disulfide exchange reactions. mdpi.comresearchgate.netnih.govphysiology.orgfrontiersin.org This modulation can affect protein activity, localization, and interactions. Future research should focus on using TrxR2 probes in conjunction with other techniques to identify and characterize the specific redox-sensitive proteins modulated by TrxR2 activity in different cellular contexts. While Trx1's interactions with proteins like NF-κB, p53, and HIF-1 are relatively well-studied, the specific targets of mitochondrial Trx2 and the extent of TrxR2's influence on the mitochondrial proteome are less understood. mdpi.comnih.govmdpi.comfrontiersin.org Techniques like mass spectrometry-based approaches can be integrated with this compound imaging to correlate changes in TrxR2 activity with the redox status of mitochondrial proteins. Understanding these intricate mechanistic details is crucial for fully appreciating the physiological roles of TrxR2 and its contribution to disease pathogenesis.
Integration with High-Throughput Screening Platforms
Integrating TrxR2 probes, including this compound, with high-throughput screening (HTS) platforms represents a significant future direction for accelerating the discovery of TrxR2 modulators. HTS allows for the rapid screening of large compound libraries to identify potential inhibitors or activators of TrxR2. nih.govchemrxiv.orgki.setandfonline.com While HTS has been applied to discover TrxR inhibitors, its widespread adoption has been somewhat limited by the availability and cost of purified TrxR. tandfonline.com The development of cell-based HTS assays using fluorescent probes like this compound, which can report on TrxR2 activity in live cells, offers a promising avenue. chemrxiv.orgki.se Such platforms could facilitate the identification of novel chemical scaffolds that specifically target mitochondrial TrxR2, potentially leading to the development of new therapeutic agents for diseases where TrxR2 dysfunction is implicated. ki.setandfonline.com Challenges remain in ensuring probe selectivity within complex cellular environments during HTS, necessitating robust validation strategies. nih.govchemrxiv.orgki.se
Computational Modeling and In Silico Approaches in Probe Design and Prediction of Interactions
Computational modeling and in silico approaches can play an increasingly vital role in the design and optimization of future TrxR2 probes, including derivatives of this compound, and in predicting their interactions. nih.govpharmad-mand.comsartorius.com These methods can be used to model the structure and catalytic mechanism of TrxR2, predict the binding affinity and reactivity of potential probe molecules, and simulate their behavior within the mitochondrial environment. nih.gov In silico studies can help in rationally designing probes with improved specificity, faster response rates, and enhanced fluorescence properties. nih.govacs.org Furthermore, computational approaches can be used to predict potential off-target interactions of probes, helping to minimize non-specific signals and improve the reliability of experimental results. acs.org As computational power and modeling algorithms advance, integrating these approaches into the probe development pipeline will become increasingly valuable for creating more effective and selective tools for studying TrxR2.
Q & A
Q. How do researchers optimize Mito-TRFS concentration and incubation time for mitochondrial TrxR2 imaging in live-cell assays?
this compound is typically used at 2 μM with a 2-hour incubation in live HeLa cells, as established in foundational protocols . Adjustments may be required based on cell type, mitochondrial membrane potential, or TrxR2 expression levels. Pre-experimental titration (e.g., testing 0.5–5 μM) and time-course studies (30 min–4 hr) are recommended to balance signal intensity and cytotoxicity.
Q. What controls are essential to validate this compound specificity for TrxR2 in mitochondrial studies?
Include (1) cells treated with TrxR2 inhibitors (e.g., auranofin), (2) TrxR2-knockdown/knockout cell lines, and (3) alternative TrxR2 activity assays (e.g., DTNB reduction assays) to confirm probe specificity. Co-staining with mitochondrial markers (e.g., MitoTracker) ensures subcellular localization accuracy .
Q. How should cell cultures be prepared for this compound imaging to minimize artifacts?
Maintain cells at 70–80% confluency to avoid overcrowding, use serum-free media only during probe incubation to prevent fluorescence quenching, and avoid harsh fixation methods (e.g., paraformaldehyde may alter probe retention). Include vehicle-only controls to distinguish baseline fluorescence .
Q. What are the limitations of this compound in high oxidative stress conditions?
Elevated ROS can oxidize this compound, reducing its TrxR2-binding capacity. Validate results with parallel biochemical assays (e.g., TrxR2 activity kits) and use antioxidants (e.g., NAC) in control experiments to isolate oxidative interference .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound fluorescence intensity across different cell models?
Variations may arise from cell-specific TrxR2 expression or mitochondrial uptake efficiency. Normalize fluorescence to mitochondrial mass (via citrate synthase activity) or use ratiometric probes. Cross-validate with siRNA-mediated TrxR2 silencing to establish dose-response relationships .
Q. What methodologies enable integration of this compound data with other mitochondrial parameters (e.g., ROS, membrane potential)?
Use multiplex imaging with spectrally distinct probes:
Q. How can this compound-derived TrxR2 activity be correlated with apoptosis markers in mechanistic studies?
Combine this compound with Annexin V/PI flow cytometry, caspase-3/7 activity assays, and temporal profiling (e.g., 0–24 hr post-treatment). Use pharmacological TrxR2 inhibitors (e.g., PX-12) to establish causality between TrxR2 dysfunction and apoptotic pathways .
Q. What experimental designs support longitudinal tracking of TrxR2 dynamics in neurodegenerative models using this compound?
Employ low-light microscopy settings to minimize phototoxicity and use pulsed probe administration (e.g., 2 μM every 12 hr) for sustained signal. Pair with bioluminescent reporters (e.g., luciferase-tagged TrxR2) for cross-validation in live-animal models .
Methodological Considerations
Q. How do researchers validate this compound specificity in disease models like Parkinson’s disease (PD)?
In PD cellular models, compare this compound fluorescence in rotenone-induced vs. healthy cells, and correlate with TrxR2 activity loss via immunoblotting. Use mitochondrial fractionation to isolate TrxR2-specific signals from cytosolic TrxR1 .
Q. What statistical approaches address variability in this compound datasets from heterogeneous cell populations?
Apply single-cell analysis (e.g., fluorescence-activated cell sorting or imaging cytometry) to stratify data by mitochondrial content. Use non-parametric tests (e.g., Mann-Whitney U) for skewed distributions and multivariate regression to control for covariates like cell cycle stage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
